1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
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Overview
Description
The compound “1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures. For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . The synthesis of piperazine derivatives has been achieved through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains an indazole ring, which is a bicyclic compound composed of a benzene ring fused to a pyrazole ring .
Scientific Research Applications
Synthesis and Medicinal Chemistry
Research has been conducted on compounds derived from similar structures, focusing on synthesis and medicinal chemistry applications. For instance, a study by Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides, which exhibited moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017). Additionally, Balaraju et al. (2019) synthesized a related compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, and conducted docking studies to explore its potential in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).
Anticancer Research
Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents, revealing their efficacy in in vitro screenings against various cancer cell lines (Turov, 2020).
Chemical Synthesis and Characterization
In the realm of chemical synthesis, Dequina et al. (2020) reported on Rh-catalyzed ring expansions of aziridines and N-sulfonyl-1,2,3-triazoles to create dehydropiperazines, highlighting advancements in synthetic methods (Dequina, Eshon, Raskopf, Fernández, & Schomaker, 2020).
Receptor Antagonists Development
Borrmann et al. (2009) designed and synthesized 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists, demonstrating significant affinity and selectivity in their pharmacological profile (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).
Future Directions
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs) such as adrenergic receptors . The sulfonyl group might also interact with various enzymes or receptors.
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it interacts with adrenergic receptors, it could influence pathways related to neurotransmission and cellular signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the characteristics of the organism it’s administered to. Piperazine derivatives are generally well absorbed and distributed in the body .
Properties
IUPAC Name |
1-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N5O2S/c22-16-5-6-18(23)15(13-16)14-31(29,30)27-11-9-26(10-12-27)21-20-17-3-1-2-4-19(17)25-28(20)8-7-24-21/h5-8,13H,1-4,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRMHJZJVQPGRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)CC5=C(C=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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